3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a sulfonyl group, a pyridine moiety, and a thiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Thiophene Carboxamide: The sulfonylated piperazine is coupled with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine Derivatives: Compounds with similar piperazine and fluorophenyl groups.
Thiophene Carboxamides: Compounds containing the thiophene carboxamide moiety.
Pyridine Derivatives: Compounds with pyridine rings and similar functional groups.
Uniqueness
3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21FN4O3S2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H21FN4O3S2/c22-17-3-5-18(6-4-17)25-9-11-26(12-10-25)31(28,29)19-7-13-30-20(19)21(27)24-15-16-2-1-8-23-14-16/h1-8,13-14H,9-12,15H2,(H,24,27) |
InChI Key |
QQIRVBWNBQFFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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